1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole
Description
“1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring is substituted with a benzyl group at the 1-position and a 2-nitro-4-(trifluoromethyl)phenylthio group at the 2-position .
Synthesis Analysis
The synthesis of imidazoles has been a topic of significant research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . The synthesis of this particular compound might involve complex reactions and would require a deep understanding of organic chemistry.Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . The benzyl group is attached at the 1-position of the imidazole ring, and the 2-nitro-4-(trifluoromethyl)phenylthio group is attached at the 2-position .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. They are key components in functional molecules used in a diverse range of applications . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Imidazole compounds are generally soluble in water and other polar solvents . The specific density, melting point, and boiling point of this compound are not provided in the retrieved sources .Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and evaluation of its potential biological activities. Given the broad range of activities exhibited by imidazole derivatives , this compound could have potential applications in various fields, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-benzyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)13-6-7-15(14(10-13)23(24)25)26-16-21-8-9-22(16)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLLUDWONYYKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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